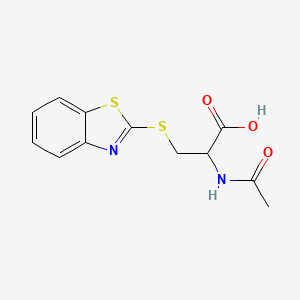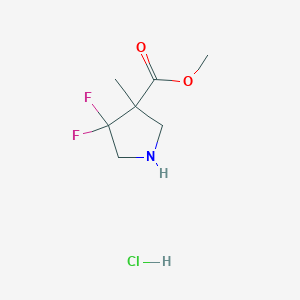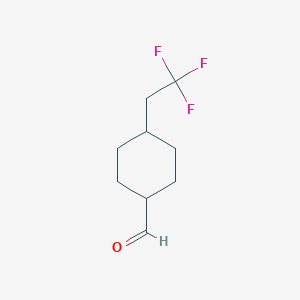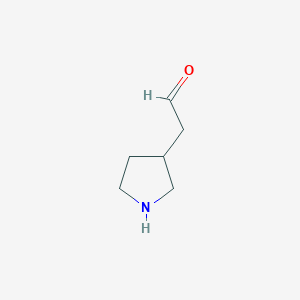![molecular formula C11H12ClN3O2S B15305572 Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B15305572.png)
Tert-butyl (2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{2-chlorothieno[2,3-d]pyrimidin-4-yl}carbamate: is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tert-butyl carbamate group enhances the compound’s stability and solubility, making it a valuable candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-chlorothieno[2,3-d]pyrimidin-4-yl}carbamate typically involves multiple steps:
Formation of Thieno[2,3-d]pyrimidine Core:
Substitution Reaction:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
- Substitution reactions yield various substituted thieno[2,3-d]pyrimidines.
- Oxidation and reduction reactions modify the functional groups on the thieno[2,3-d]pyrimidine ring.
- Hydrolysis yields the corresponding amine and tert-butanol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex thienopyrimidine derivatives.
- Employed in the study of reaction mechanisms and structure-activity relationships.
Biology:
- Investigated for its potential antimicrobial and antifungal activities .
- Studied for its inhibitory effects on specific enzymes, such as acetyl-CoA carboxylase.
Medicine:
- Explored as a potential therapeutic agent for treating bacterial and fungal infections.
- Evaluated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry:
- Utilized in the development of new materials with specific electronic properties.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl N-{2-chlorothieno[2,3-d]pyrimidin-4-yl}carbamate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as acetyl-CoA carboxylase by binding to their active sites, thereby blocking their catalytic activity.
Cellular Pathways: It affects cellular pathways involved in energy metabolism and cell proliferation, leading to antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
- N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine
- 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine
Comparison:
- N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine: Similar in structure but with a pyridine substitution, which may alter its biological activity and solubility.
- 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine: Contains multiple tert-butyl groups and a terpyridine core, making it distinct in terms of electronic properties and potential applications .
Uniqueness:
- The presence of the tert-butyl carbamate group in tert-butyl N-{2-chlorothieno[2,3-d]pyrimidin-4-yl}carbamate enhances its stability and solubility, making it a versatile compound for various scientific research applications.
Eigenschaften
Molekularformel |
C11H12ClN3O2S |
|---|---|
Molekulargewicht |
285.75 g/mol |
IUPAC-Name |
tert-butyl N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C11H12ClN3O2S/c1-11(2,3)17-10(16)14-7-6-4-5-18-8(6)15-9(12)13-7/h4-5H,1-3H3,(H,13,14,15,16) |
InChI-Schlüssel |
HNOGDDQPHWRBDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C2C=CSC2=NC(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B15305538.png)

![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B15305546.png)
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15305549.png)


![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)



